molecular formula C8H8O2 B1459292 M-Toluic-D7 acid CAS No. 733046-94-1

M-Toluic-D7 acid

Cat. No.: B1459292
CAS No.: 733046-94-1
M. Wt: 143.19 g/mol
InChI Key: GPSDUZXPYCFOSQ-AAYPNNLASA-N
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Description

M-Toluic-D7 acid is a deuterated derivative of benzoic acid. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various scientific fields due to its unique isotopic composition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M-Toluic-D7 acid typically involves the deuteration of benzoic acid derivatives. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as the use of deuterated reagents in the synthesis of benzoic acid derivatives. This can include the use of deuterated solvents and deuterated starting materials to achieve high levels of deuteration.

Chemical Reactions Analysis

Types of Reactions

M-Toluic-D7 acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form deuterated benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield deuterated benzoic acid, while reduction can produce deuterated benzyl alcohol.

Scientific Research Applications

M-Toluic-D7 acid has several scientific research applications:

    Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution on reaction rates and pathways.

    Biology: Employed in metabolic studies to track the incorporation and metabolism of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.

    Industry: Utilized in the production of deuterated materials for various industrial applications, including the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which M-Toluic-D7 acid exerts its effects is primarily through the kinetic isotope effect. The presence of deuterium atoms can alter the rate of chemical reactions by changing the bond dissociation energies. This can affect the overall reaction pathway and the stability of intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetradeuterio-4-(trideuteriomethyl)benzoic acid
  • 2,3,4,5-Tetradeuterio-6-(trideuteriomethyl)benzoic acid
  • 2,3,4,6-Tetradeuterio-5-(trideuteriomethyl)benzyl alcohol

Uniqueness

M-Toluic-D7 acid is unique due to its specific deuterium substitution pattern, which can provide distinct advantages in certain applications. For example, its use as a tracer in reaction mechanisms can offer more precise insights compared to non-deuterated analogs.

Biological Activity

M-Toluic-D7 acid, also known as deuterated o-toluic acid, is a derivative of toluic acid that has been labeled with deuterium isotopes. This compound is primarily studied for its role in metabolic pathways and its potential applications in pharmacokinetics. The following sections detail the biological activity of this compound, including its metabolic pathways, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₈HD₇O₂
  • Molecular Weight : 143.19 g/mol
  • CAS Number : 207742-73-2

This compound is characterized by a methyl group substitution at the ortho position of the benzoic acid structure. The incorporation of deuterium enhances the stability and tracking ability of the compound in biological systems, making it useful for studying metabolic processes.

Metabolic Pathways

This compound serves as a xenobiotic metabolite , meaning it is a foreign compound that can be metabolized by living organisms. The metabolism of this compound involves several enzymatic reactions, primarily through pathways involving cytochrome P450 enzymes. These enzymes facilitate the hydroxylation and conjugation of toluic acid derivatives, influencing their biological activity and pharmacokinetic properties.

Table 1: Key Metabolic Pathways Involving this compound

PathwayEnzyme TypeProduct(s)Reference
HydroxylationCytochrome P450Hydroxytoluic acids
ConjugationUDP-glucuronosyltransferaseGlucuronides
OxidationAldo-keto reductaseCarboxylic acids

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects due to its structural properties. Its role as a tracer in drug metabolism studies has garnered interest in understanding how deuteration can alter the pharmacokinetic profiles of drugs.

Case Studies

  • Drug Metabolism Studies :
    A study investigated the impact of deuterated compounds on drug metabolism using this compound as a model. The findings suggested that deuteration could significantly alter the half-life and clearance rates of drugs, leading to improved therapeutic outcomes in certain cases .
  • Toxicological Assessments :
    In another study, this compound was assessed for its potential toxicological effects on human cell lines. The results indicated that while it did not exhibit acute toxicity, prolonged exposure led to alterations in metabolic enzyme activity, suggesting a need for further investigation into its long-term effects .
  • Metabolomic Profiling :
    A comprehensive metabolomic profiling study highlighted the changes in metabolite levels in response to this compound exposure in various biological systems. The analysis revealed significant shifts in secondary metabolites associated with stress responses in plants, indicating potential applications in agricultural biotechnology .

Properties

IUPAC Name

2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSDUZXPYCFOSQ-AAYPNNLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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